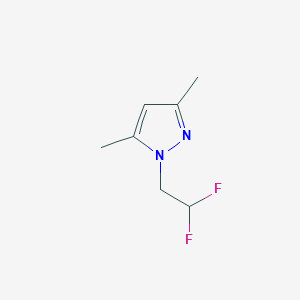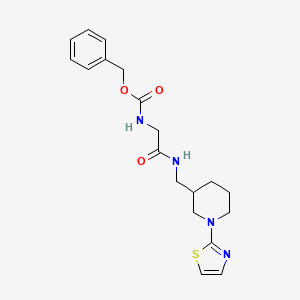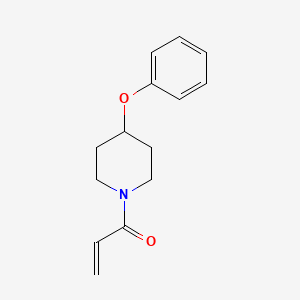
1-Benzhydryl-3-(3-hydroxy-4,4-dimethylpentyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Benzhydryl-3-(3-hydroxy-4,4-dimethylpentyl)urea” is a urea derivative. Urea derivatives are known to have a wide range of biological activities and are used in various fields of medicinal chemistry . The compound has a molecular formula of C15H24N2O2 and a molecular weight of 264.369.
Synthesis Analysis
While the specific synthesis process for this compound is not available, urea derivatives are typically synthesized through the reaction of an isocyanate with an alcohol or amine. The exact process would depend on the specific reactants used .Molecular Structure Analysis
The molecular structure of this compound would include a benzhydryl group (two benzene rings connected by a carbon), a urea group (NH2-CO-NH2), and a 3-hydroxy-4,4-dimethylpentyl group. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants present. Urea derivatives can undergo a variety of reactions, including hydrolysis, condensation, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These properties could include its solubility, melting point, boiling point, and stability. These properties would need to be determined experimentally .科学的研究の応用
Hydroamination Catalysts
Commercially available alpha-aminodiphenylmethane, related to benzhydrylamine, demonstrates utility as an ammonia equivalent in the dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes. This process allows for the synthesis of primary amines through catalytic hydrogenation, indicating the potential of related urea compounds in catalytic applications (Haak, Siebeneicher, & Doye, 2000).
Facile Carbamoylation of Nucleophiles
Hindered trisubstituted ureas, akin to the structure of 1-Benzhydryl-3-(3-hydroxy-4,4-dimethylpentyl)urea, undergo rapid and high-yielding acyl substitution with simple nucleophiles under neutral conditions. This property enables their use in the synthesis of amine derivatives, showcasing their potential in organic synthesis and possibly pharmaceutical applications (Hutchby et al., 2009).
Heterocyclic Urea Unfolding and Complexation
Heterocyclic ureas exhibit concentration-dependent unfolding to form multiply hydrogen-bonded complexes. The study of such reactions has implications for the design of self-assembling materials and provides insights into the mimicry of biological processes, suggesting potential applications in nanotechnology and biomaterials (Corbin et al., 2001).
Novel Antineoplastic Agent Metabolism
Research into the disposition and metabolism of 1-aryl-3-(2-chloroethyl)ureas, which share structural features with 1-Benzhydryl-3-(3-hydroxy-4,4-dimethylpentyl)urea, reveals their promising cytotoxic and antineoplastic activities. These findings highlight the potential medicinal applications of similar urea compounds in cancer therapy (Maurizis et al., 1998).
作用機序
Target of Action
It is known that urea derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
It’s known that urea derivatives can act through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Urea derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects of a compound at the molecular and cellular level are typically related to its mode of action and the biochemical pathways it affects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-benzhydryl-3-(3-hydroxy-4,4-dimethylpentyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-21(2,3)18(24)14-15-22-20(25)23-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18-19,24H,14-15H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVUWGYSRHYDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(3-hydroxy-4,4-dimethylpentyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-7-methylbenzo[d]oxazole](/img/structure/B2961937.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/no-structure.png)


![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2961946.png)
![2-(Methylamino)-2-[1-(methylsulfanyl)cyclopropyl]acetonitrile](/img/structure/B2961949.png)
![3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline](/img/structure/B2961950.png)
![Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride](/img/structure/B2961952.png)
![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2961953.png)

![1-(2,4-Dimethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2961956.png)